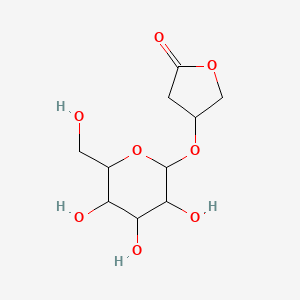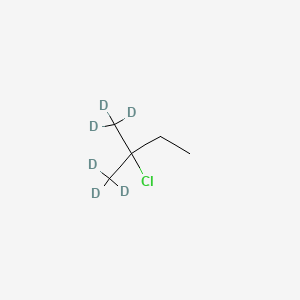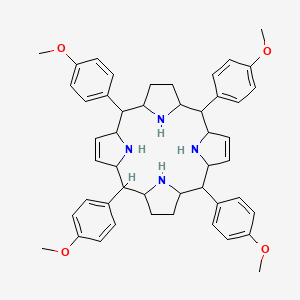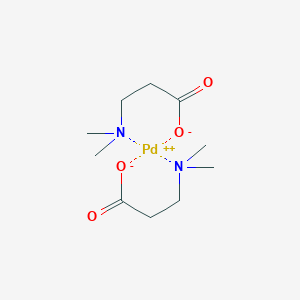
Propanedioic acid, bromo-, ethyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, bromo-, ethyl methyl ester can be synthesized through the alkylation of diethyl malonate with bromomethane. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the addition of bromomethane. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, bromo-, ethyl methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Formation of substituted malonates.
Reduction: Formation of diols.
Hydrolysis: Formation of malonic acid derivatives.
Applications De Recherche Scientifique
Propanedioic acid, bromo-, ethyl methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of propanedioic acid, bromo-, ethyl methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The ester groups can be hydrolyzed or reduced, providing access to different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Similar structure but lacks the bromomethyl group.
Diethyl 2-bromomalonate: Similar structure but both ester groups are ethyl esters.
Methyl 2-bromopropionate: Similar structure but with a different ester group.
Uniqueness
Propanedioic acid, bromo-, ethyl methyl ester is unique due to the presence of both ethyl and methyl ester groups, as well as the bromomethyl group. This combination of functional groups provides distinct reactivity and versatility in organic synthesis, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H9BrO4 |
|---|---|
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
1-O-ethyl 3-O-methyl 2-bromopropanedioate |
InChI |
InChI=1S/C6H9BrO4/c1-3-11-6(9)4(7)5(8)10-2/h4H,3H2,1-2H3 |
Clé InChI |
OGGYASKKLGSDRJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
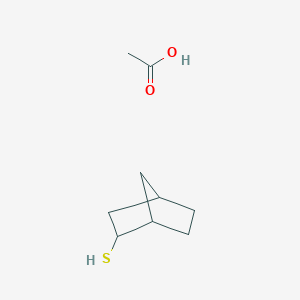
![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)
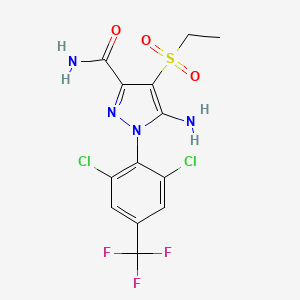

![6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one](/img/structure/B13404374.png)
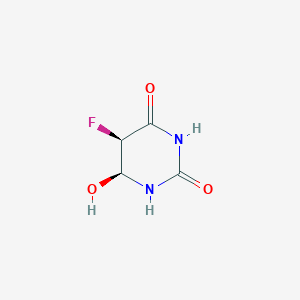

![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
